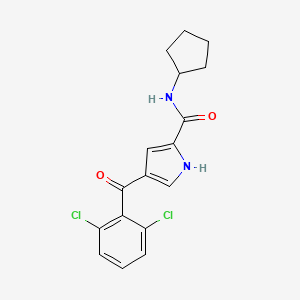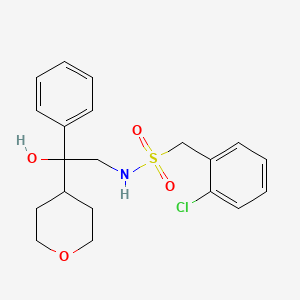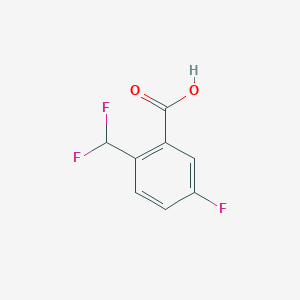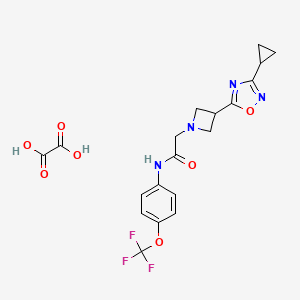![molecular formula C22H20N4O4 B2392700 N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941913-31-1](/img/no-structure.png)
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Derivatives for Antioxidant and Anti-inflammatory Activities
Research has explored the computational and pharmacological potential of heterocyclic derivatives, including pyrazole and 1,3,4-oxadiazole compounds, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Compounds exhibited binding and moderate inhibitory effects, with some showing significant antioxidant and anti-inflammatory potential, highlighting their applicability in addressing inflammation and oxidative stress-related conditions (Faheem, 2018).
Coordination Complexes for Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes demonstrated significant antioxidant activity in vitro, suggesting their potential for therapeutic applications focusing on oxidative stress mitigation (Chkirate et al., 2019).
Antimicrobial and Antifungal Activities
Synthetic efforts have led to the development of novel thiazole derivatives incorporating pyrazole moieties, which exhibited significant antibacterial and antifungal activities. Among these, specific compounds showed the highest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Anticancer and Antiviral Properties
Derivatives containing the pyrazoline and thiazolidinone motifs have been synthesized and evaluated for their anticancer and antiviral activities. Notably, certain compounds demonstrated selective inhibition of leukemia cell lines and high activity against specific viral strains, underlining their potential in anticancer and antiviral therapy (Havrylyuk et al., 2013).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamide derivatives have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. This research is indicative of the compound's potential applications in understanding biochemical pathways and developing herbicides (Weisshaar & Böger, 1989).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 2-(4-methoxyphenyl)pyrazol-3-one. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate. The final step involves the reaction of this intermediate with 3-methoxyaniline to form the target compound.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "2-chloroacetyl chloride", "3-methoxyaniline" ], "Reaction": [ "Step 1: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol to form 2-(4-methoxyphenyl)pyrazol-3-one.", "Step 2: Reaction of 2-(4-methoxyphenyl)pyrazol-3-one with 2-chloroacetyl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate.", "Step 3: Reaction of 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate with 3-methoxyaniline in the presence of potassium carbonate to form N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide." ] } | |
Número CAS |
941913-31-1 |
Nombre del producto |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Fórmula molecular |
C22H20N4O4 |
Peso molecular |
404.426 |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H20N4O4/c1-29-17-8-6-15(7-9-17)19-13-20-22(28)25(10-11-26(20)24-19)14-21(27)23-16-4-3-5-18(12-16)30-2/h3-13H,14H2,1-2H3,(H,23,27) |
Clave InChI |
IMHBZDNHVZAMII-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2392621.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2392625.png)
![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)





